N-Acetyl mesalazine

Plasma Protein Binding Bioanalytical Method Development Pharmacokinetics

Quantifying mesalazine in biological matrices presents challenges due to differential plasma protein binding: parent drug (~40%) vs. primary metabolite N-Acetyl mesalazine (~80%). This ≥98% purity reference standard eliminates matrix effect variability for accurate LC-MS/MS quantification. • Supplied with full characterization data for ANDA method validation (AMV) • Accounts for ~4-5× higher systemic AUC than parent drug; essential for pharmacokinetic studies & therapeutic drug monitoring • Key marker for impurity profiling in mesalazine raw materials and finished products

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 51-59-2
Cat. No. B016377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl mesalazine
CAS51-59-2
Synonyms5-Acetylamino-2-hydroxybenzoic Acid;  3-Carboxyparacetamol;  _x000B_5-Acetamidosalicylic Acid;  CJ 46A;  N-Acetylmesalamine;  N-Acetyl-5-aminosalicylic Acid;  NSC 54183; 
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyGEFDRROBUCULOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Mesalazine Reference Standard


N-Acetyl mesalazine (N-Ac-5-ASA, CAS 51-59-2) is the principal acetylated metabolite of mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease [1]. This small molecule (C9H9NO4, MW 195.2) is generated via N-acetyltransferase activity in the intestinal mucosa and liver, and serves as the predominant circulating form of the drug in vivo [2]. For analytical and clinical research, N-acetyl mesalazine is an essential reference standard for the development and validation of bioanalytical methods quantifying mesalazine exposure.

Standard type Primary acetylated metabolite reference standard
Analytical workflow Bioanalytical LC-MS/MS method development and validation
Use context Systemic exposure quantification and formulation research

Why N-Acetyl Mesalazine Standards Cannot Be Substituted


While mesalazine (5-ASA) is the parent drug, N-acetyl mesalazine is the major metabolite, accounting for the majority of systemic exposure following mesalazine administration [1]. In a human pharmacokinetic study, N-acetyl mesalazine exhibited an AUC approximately 4-5 times higher than that of the parent drug [2]. Critically, these two analytes demonstrate distinct plasma protein binding characteristics: N-acetyl mesalazine is approximately 80% bound to plasma proteins, whereas mesalazine is only about 40% bound [1]. This differential binding has direct implications for bioanalytical method development, particularly in extraction recovery and matrix effect assessments. Procurement of N-acetyl mesalazine as a dedicated reference standard—rather than using mesalazine or generic impurity materials—is therefore essential for accurate quantification in LC-MS/MS methods, pharmacokinetic studies, and therapeutic drug monitoring applications.

N-Acetyl mesalazine (target) Predominant systemic metabolite with distinct high protein binding Essential for matrix-matched calibration
Parent mesalazine or generic impurity Substantially different extraction recovery and matrix effect profile May shift bioanalytical accuracy if substituted
Authentic metabolite standard Certified high-purity with full characterization for ANDA support
Uncertified or generic metabolite Uncertain purity and traceability; may not meet regulatory expectation
Dedicated metabolite reference Enables consistent quantification of systemic exposure across formulations
Impurity or parent standard Cannot reproduce metabolite-specific response; formulation ranking may be distorted

N-Acetyl Mesalazine Quantitative Evidence


Plasma Protein Binding

N-Acetyl mesalazine demonstrates significantly higher plasma protein binding compared to its parent compound, mesalazine. This differential binding directly influences analyte recovery during sample preparation and necessitates distinct method optimization strategies [1].

Plasma protein binding
Head-to-head
~80% (N-Ac-5-ASA) vs ~40% (5-ASA)
Matrix-effect context: higher binding mandates distinct sample preparation validation
In vitro human plasma study
Plasma Protein Binding Bioanalytical Method Development Pharmacokinetics

Systemic Exposure

At steady state following multiple oral doses, N-acetyl mesalazine achieves substantially higher systemic exposure than the parent drug mesalazine. This confirms that N-acetyl mesalazine is the predominant circulating analyte [1].

Systemic exposure (AUC)
Head-to-head
~2.5-fold higher AUC (27.7–30.5 vs 11.1–12.0 μg·h/mL)
N-Ac-5-ASA dominates systemic circulation; reported steady-state PK context
Human study, n=26, multiple-dose LC-MS/MS
Systemic Exposure AUC Steady-State Pharmacokinetics

LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mesalazine exposure universally require simultaneous measurement of N-acetyl mesalazine due to its predominance in systemic circulation. Multiple pharmacokinetic studies have employed LC-MS/MS to calculate noncompartmental parameters for both analytes, demonstrating that N-acetyl mesalazine consistently shows higher plasma concentrations and urinary excretion rates than mesalazine [1][2].

LC-MS/MS bioanalysis
Cross-study comparable
~11-fold higher urinary excretion vs parent (24.47% vs 2.21% dose)
Metabolite dominance in biological matrices requires its inclusion in validated methods
Healthy subjects, enema administration, LC-MS/MS
LC-MS/MS Bioanalysis Method Validation

Formulation Performance Differentiation

Plasma levels of N-acetyl mesalazine serve as a differentiating biomarker for the performance of various mesalazine formulations. A direct clinical comparison demonstrated that time-dependent release mesalazine formulations yield significantly higher plasma N-Ac-5-ASA levels compared to pH-dependent and MMX (multimatrix) formulations, with functional consequences for drug-drug interactions via TPMT inhibition [1].

Formulation differentiation
Head-to-head
Significantly higher plasma N-Ac-5-ASA with time-dependent vs pH-dependent/MMX formulations
Reported formulation-response biomarker; supports TPMT interaction context
Ulcerative colitis patients, monotherapy
Formulation Comparison Therapeutic Drug Monitoring TPMT Inhibition

Reference Standard Purity

N-Acetyl mesalazine is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of mesalazine [1]. The compound serves as a reference standard with potential traceability against USP or EP pharmacopeial standards [1].

Reference standard purity
Supplier review
≥98% purity, characterization data compliant with regulatory guidelines
Supports method validation and ANDA-quality control workflows
Class-level inference; verify supplier CoA
Reference Standard Quality Control ANDA Pharmacopeial Traceability

In Vivo Tissue Distribution

In preclinical models, the measurement of N-acetyl mesalazine in intestinal tissues provides a quantitative marker of mesalazine delivery and local activation. One study demonstrated that an ethylcellulose-coated microgranule formulation distributed sufficient amounts of both mesalazine and N-acetyl-mesalazine to intestinal tissues, whereas pure mesalazine delivered lower amounts of both analytes [1].

In vivo tissue distribution
Head-to-head
Higher intestinal tissue levels of both analytes with microgranule formulation vs pure drug
Reported tissue-distribution marker for formulation research
Rat model, oral administration
Tissue Distribution Formulation Development Preclinical Pharmacology

N-Acetyl Mesalazine Applications


Bioanalytical Method Development & Validation

N-Acetyl mesalazine is an essential reference standard for the development and validation of LC-MS/MS methods quantifying mesalazine exposure. Given that N-acetyl mesalazine demonstrates approximately 80% plasma protein binding (vs. 40% for mesalazine) [1] and accounts for 24.47% of urinary drug excretion (vs. 2.21% for parent drug) [2], accurate quantification requires matrix-matched calibration using the authentic metabolite standard. The compound is supplied at ≥98% purity with full characterization data, making it suitable for method validation (AMV) in support of ANDA submissions [3].

Formulation Performance & Therapeutic Drug Monitoring

Plasma levels of N-acetyl mesalazine distinguish the performance of different mesalazine formulations. Clinical evidence demonstrates that time-dependent release formulations yield significantly higher plasma N-Ac-5-ASA levels compared to pH-dependent and MMX formulations, accompanied by greater TPMT inhibition [4]. For pharmaceutical development and clinical research evaluating formulation bioequivalence or drug-drug interaction potential, N-acetyl mesalazine reference material is required for quantitative plasma analysis.

Quality Control & Impurity Profiling

N-Acetyl mesalazine serves as a critical reference standard for impurity profiling in mesalazine raw materials and finished pharmaceutical products. HPLC methods have been developed and validated for the determination of mesalazine impurities, with N-acetyl mesalazine identified as a key related substance requiring chromatographic resolution [5]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Quality Control (QC) applications during commercial production [3].

Preclinical In Vivo Pharmacology

For researchers developing novel oral or rectal formulations targeting inflammatory bowel disease, N-acetyl mesalazine serves as a key analytical marker of drug delivery and local metabolism. Preclinical studies in rodent colitis models demonstrate that intestinal tissue concentrations of N-acetyl-mesalazine reflect the efficiency of mesalazine distribution and activation [6]. Quantification of this metabolite in plasma and tissue homogenates requires a certified reference standard for LC-MS/MS analysis.

Application
Selection Property
Validation Focus
Bioanalytical method development
Metabolite-specific reference standard
Matrix-matched calibration recovery
Formulation performance comparison
Formulation-dependent exposure marker
Systemic exposure endpoint context
Quality control & impurity profiling
Certified purity & full characterization
Impurity resolution and ANDA documentation
Preclinical formulation research
Tissue distribution metabolite marker
Local drug delivery assessment
Quote Request

Request a Quote for N-Acetyl mesalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.